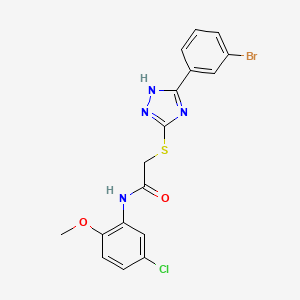
2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound that features a triazole ring, a bromophenyl group, and a chloromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The bromophenyl group is then introduced via a substitution reaction, followed by the attachment of the chloromethoxyphenyl group through another substitution reaction. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromophenyl and chloromethoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The triazole ring and the bromophenyl group are likely key structural features that contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide include other triazole derivatives and acetamide compounds. These compounds may share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties. For example:
1H-1,2,4-Triazole-3-thiol:
N-(5-Chloro-2-methoxyphenyl)acetamide: A related acetamide compound with different substituents, which may exhibit distinct biological activities.
Properties
Molecular Formula |
C17H14BrClN4O2S |
|---|---|
Molecular Weight |
453.7 g/mol |
IUPAC Name |
2-[[5-(3-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H14BrClN4O2S/c1-25-14-6-5-12(19)8-13(14)20-15(24)9-26-17-21-16(22-23-17)10-3-2-4-11(18)7-10/h2-8H,9H2,1H3,(H,20,24)(H,21,22,23) |
InChI Key |
ONFJJHSWKMJESN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NNC(=N2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


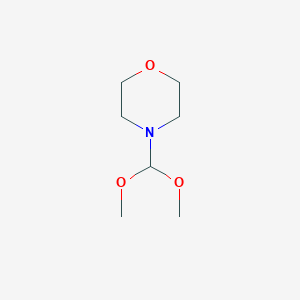


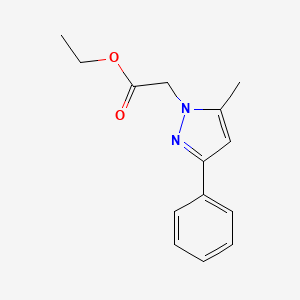

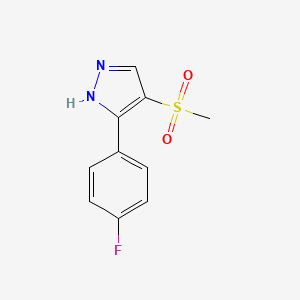
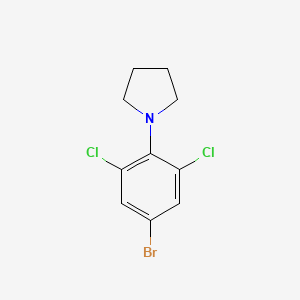
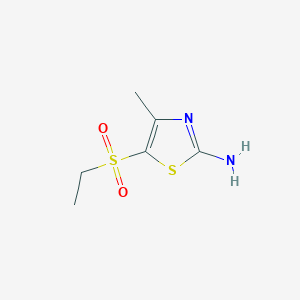
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11781244.png)

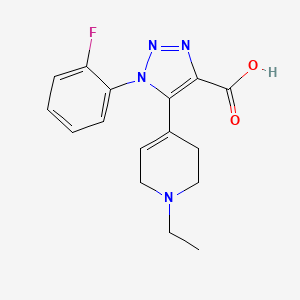
![6-(3-Bromophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781255.png)
![2-Bromo-1H-benzo[d]imidazol-6-amine](/img/structure/B11781271.png)
![Ethyl 3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11781273.png)
